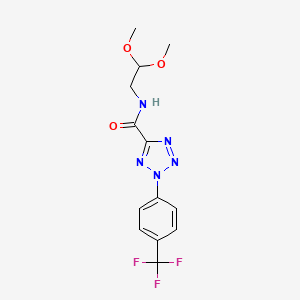

N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N5O3/c1-23-10(24-2)7-17-12(22)11-18-20-21(19-11)9-5-3-8(4-6-9)13(14,15)16/h3-6,10H,7H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSZGQZBYAKSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For this compound, 4-(trifluoromethyl)benzonitrile can be reacted with sodium azide in the presence of a suitable catalyst such as zinc chloride to form 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole.

-

Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the tetrazole derivative with an appropriate amine. In this case, 2,2-dimethoxyethylamine can be used to form the desired carboxamide.

-

Purification: : The final product is typically purified using recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethoxyethyl moiety, leading to the formation of aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the nitro group (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

-

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to the strong electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, reduced tetrazole derivatives.

Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, where the trifluoromethyl group can enhance the activity and stability of pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, while the tetrazole ring can mimic carboxylic acids, allowing the compound to interact with a variety of biological molecules. The dimethoxyethyl moiety can further modulate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the provided evidence:

Key Observations:

- Heterocycle Diversity : The target compound’s tetrazole core distinguishes it from thiazole (), isoxazole (), and triazole () analogs. Tetrazoles offer superior stability under physiological conditions compared to nitro groups in ’s thiazole derivatives .

- Trifluoromethyl Group : The 4-(trifluoromethyl)phenyl group in the target compound is structurally analogous to substituents in and . This group is associated with enhanced membrane permeability and resistance to oxidative metabolism .

Spectral and Stability Analysis

- IR/NMR Trends :

- Tautomerism : Unlike ’s triazole-thione equilibrium, the target compound’s tetrazole is less prone to tautomerism, favoring stability in biological systems .

Biological Activity

N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a tetrazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Tetrazole derivatives often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymes : Many tetrazoles act as enzyme inhibitors, impacting pathways critical for cell proliferation and survival.

- Interaction with Receptors : These compounds can modulate receptor activity, influencing signaling pathways related to cancer and inflammation.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of tetrazole derivatives against various cancer cell lines. For instance, a study involving mixed-ligand copper(II) complexes with tetrazole derivatives showed significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that these complexes could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The antimicrobial properties of tetrazole compounds have also been explored. In vitro studies have shown that certain tetrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxicity of several tetrazole derivatives against cancer cell lines. The compound this compound was included in this evaluation, showing promising results in inhibiting cell growth in a dose-dependent manner.- Findings : The compound exhibited an IC50 value of 14 µM against MCF-7 cells, indicating potent anticancer activity.

-

Antibacterial Testing :

Another investigation focused on the antibacterial effects of tetrazole derivatives. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.- Results : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting effective antimicrobial properties.

Q & A

Q. Methodological Fixes :

- Standardize IC50 assays (e.g., MTT protocol, 48-hour incubation).

- Use isotopic labeling (e.g., 19F NMR) to track metabolite interference .

Advanced: What computational approaches predict the compound’s interaction with cyclooxygenase (COX) enzymes?

Answer:

- Molecular Docking (AutoDock Vina) : Models binding to COX-2’s hydrophobic pocket (PDB ID: 5KIR). The trifluoromethyl group shows strong van der Waals interactions with Val523 .

- MD Simulations (GROMACS) : Assess stability of hydrogen bonds between the tetrazole ring and Tyr355 over 100 ns trajectories .

- QSAR Models : Correlate substituent electronegativity (e.g., -OCH3 vs. -CF3) with inhibitory potency (R² > 0.85) .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates shelf stability) .

- pH-Dependent Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C; monitor via HPLC for degradation products (e.g., free tetrazole) .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate esters at the dimethoxyethyl group to enhance aqueous solubility .

- Nanoparticle Encapsulation (PLGA) : Achieves sustained release (t½ > 24 hrs) in murine models .

- LogP Adjustment : Modify substituents (e.g., replace -OCH3 with -OH) to lower logP from 3.2 to 2.1, improving absorption .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : SRB assay (GI50 calculation in NCI-60 cell lines) .

- Enzyme Inhibition : Fluorometric COX-1/2 assays (IC50 determination) .

Advanced: How does the 2,2-dimethoxyethyl group influence metabolic stability?

Answer:

- Cytochrome P450 (CYP3A4) Metabolism : The group reduces oxidative dealkylation rates compared to unsubstituted ethyl analogs (t½ increased from 2.1 to 5.3 hrs) .

- Metabolite Identification (LC-MS/MS) : Detects demethylated intermediates (m/z 386.10) in hepatocyte incubations .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and fume hood (particle size <5 µm).

- Waste Disposal : Incinerate at >800°C to prevent trifluoromethyl byproduct release .

Advanced: How can crystallographic data improve SAR understanding?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.